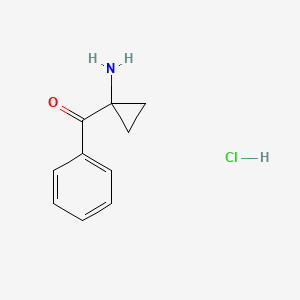

1-Benzoylcyclopropan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-aminocyclopropyl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-10(6-7-10)9(12)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRATUQRACWWIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Pathway Elucidation for 1 Benzoylcyclopropan 1 Amine Hydrochloride

Direct Synthesis Approaches to 1-Benzoylcyclopropan-1-amine (B13170762) Hydrochloride

While a one-pot synthesis from simple starting materials is not commonly documented, direct approaches in this context refer to the final key transformations that yield the target compound from an advanced intermediate, such as 1-aminocyclopropane. The primary steps involve the acylation of the amine followed by conversion to its hydrochloride salt.

Key Synthetic Transformations and Reaction Conditions

The most critical transformation in the final stage of synthesis is the N-benzoylation of a 1-aminocyclopropane precursor. This is a type of acylation reaction, commonly achieved using the Schotten-Baumann reaction conditions. unacademy.com In this process, an amine is treated with an acyl chloride in the presence of a base. fishersci.co.uk

For the synthesis of 1-Benzoylcyclopropan-1-amine, the reaction would involve treating 1-aminocyclopropane with benzoyl chloride. wikipedia.org A base, often a tertiary amine like triethylamine (B128534) or an aqueous base like sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. unacademy.comfishersci.co.uk The reaction is typically performed in a two-phase solvent system, such as dichloromethane (B109758) and water, at room temperature. fishersci.co.uk

Following the successful benzoylation, the resulting N-benzoylcyclopropylamine is converted into its hydrochloride salt. This is achieved by treating a solution of the free base, typically dissolved in an anhydrous aprotic solvent like diethyl ether or dichloromethane, with a solution of hydrogen chloride (HCl) in a similar solvent. nih.govnih.govresearchgate.net The addition of anhydrous HCl leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration. nih.govresearchgate.net

Table 1: Typical Reaction Conditions for N-Benzoylation and Salt Formation

| Step | Reagents | Solvent System | Base | Temperature |

|---|---|---|---|---|

| N-Benzoylation | 1-Aminocyclopropane, Benzoyl Chloride | Dichloromethane/Water | Triethylamine or NaOH | Room Temperature |

| Salt Formation | N-Benzoylcyclopropylamine, Anhydrous HCl | Diethyl Ether or Dichloromethane | N/A | 0°C to Room Temp |

Optimization Strategies for Yield and Purity

To optimize the yield and purity of 1-Benzoylcyclopropan-1-amine hydrochloride, several factors must be controlled. During the N-benzoylation step, slow, dropwise addition of benzoyl chloride at a controlled temperature (e.g., 0°C) can minimize side reactions. The choice of base is also crucial; using a non-nucleophilic base like triethylamine prevents competition with the primary amine. fishersci.co.uk After the reaction, a standard aqueous workup is employed to remove the base and any unreacted acid chloride, followed by extraction of the product into an organic solvent.

For the hydrochloride salt formation, the use of anhydrous conditions is paramount to prevent the incorporation of water into the crystal lattice and to avoid lower yields due to the salt's potential solubility in water. google.com The purity of the final product can be enhanced by washing the precipitated salt with cold, anhydrous solvent to remove any soluble impurities. If needed, recrystallization from an appropriate solvent system can further purify the product.

Synthesis of Advanced Intermediates and Precursors

The synthesis of the target compound is highly dependent on the efficient preparation of its key precursors, primarily the 1-aminocyclopropane core. This involves distinct strategies for forming the cyclopropane (B1198618) ring, introducing the amine functionality, and preparing for the final benzoylation step.

Cyclopropane Ring Formation Strategies (e.g., cyclopropanation reactions)

The formation of the cyclopropane ring is a foundational step in the synthesis. Several methods are available, each with its own advantages. acs.org

Titanium-Mediated Coupling: One efficient method involves a cooperative Ti(II)- and Lewis acid-mediated coupling of an appropriate nitrile with a Grignard reagent, known as the Kulinkovich-Szymoniak reaction. organic-chemistry.org This approach can directly generate primary cyclopropylamines from readily available starting materials. organic-chemistry.org

Intramolecular Cyclization: Cyclopropanes can be formed through the intramolecular cyclization of 1,3-dihaloalkanes using a Wurtz-type coupling with sodium or zinc. wikipedia.org A related method involves treating primary haloalkanes that have appropriately placed electron-withdrawing groups with a strong base to induce cyclization. wikipedia.org

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org Asymmetric variants of this reaction, often using organocatalysts, can produce enantioenriched cyclopropanes. rsc.org

From α-Chloroaldehydes: A highly diastereoselective synthesis of substituted cyclopropylamines can be achieved from readily available α-chloroaldehydes. chemrxiv.org The reaction proceeds by trapping a zinc homoenolate intermediate with an amine, followed by ring closure. chemrxiv.org

Table 2: Comparison of Selected Cyclopropanation Strategies

| Method | Key Reagents | Precursors | Key Features |

|---|---|---|---|

| Kulinkovich-Szymoniak Reaction | Ti(OPr)₄, Grignard Reagent, Lewis Acid | Alkanenitriles | Direct formation of primary cyclopropylamines. organic-chemistry.org |

| Intramolecular Cyclization | Strong Base or Zinc/Sodium | 1,3-Dihaloalkanes | Classic method for forming the basic cyclopropane skeleton. wikipedia.org |

| MIRC Reaction | Organocatalyst, Base | Activated Alkenes, Nucleophiles | Can be performed under mild conditions; allows for asymmetric synthesis. rsc.org |

| From α-Chloroaldehydes | Zinc, Amine | α-Chloroaldehydes | High diastereoselectivity for substituted cyclopropylamines. chemrxiv.org |

Introduction of the Benzoyl Moiety

The benzoyl group, with the chemical formula -COC₆H₅, is introduced via a benzoylation reaction. wikipedia.org As discussed in section 2.1.1, the most common method for this transformation on an amine precursor is the Schotten-Baumann reaction using benzoyl chloride. unacademy.com Benzoyl chloride is a favored and efficient source of the benzoyl group for preparing amides. wikipedia.org The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is essential to neutralize the HCl generated during the reaction. fishersci.co.uk

Amine Group Functionalization and Hydrochloride Salt Formation

The introduction of the amine group onto the cyclopropane ring is a critical step. A powerful method for synthesizing cyclopropylamines is the Curtius rearrangement. acs.org This process involves the thermal decomposition of a carboxylic azide, which is typically generated in situ from a cyclopropanecarboxylic acid. acs.org The rearrangement produces an isocyanate intermediate, which can then be hydrolyzed to yield the primary cyclopropylamine (B47189). acs.org This reaction proceeds with retention of the stereochemical configuration. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been demonstrated using this approach, starting from the corresponding carboxylic acid. nih.govnih.gov

Once the N-benzoylated cyclopropylamine has been synthesized, the final step is the formation of the hydrochloride salt. The purpose of salt formation is often to improve the compound's stability, crystallinity, and solubility, which is particularly important in pharmaceutical applications. nih.gov The process involves dissolving the free base in a suitable aprotic solvent and adding a solution of hydrogen chloride. researchgate.netgoogle.com The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed, and dried. nih.gov

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of polysubstituted cyclopropanes is a significant area of research. For this compound, the key challenge lies in the construction of the sterically congested quaternary chiral center. Methodologies to address this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches.

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One plausible approach for the synthesis of chiral 1-benzoylcyclopropan-1-amine involves the use of oxazolidinone auxiliaries, famously developed by Evans. In a hypothetical pathway, a chiral oxazolidinone could be acylated with a suitable cyclopropane precursor. Subsequent diastereoselective functionalization, such as the introduction of a benzoyl group or an amine precursor, would be directed by the steric hindrance of the auxiliary.

For instance, a strategy could involve the cyclopropanation of an α,β-unsaturated N-acyloxazolidinone. The chiral auxiliary would guide the facial selectivity of the cyclopropanating agent. While specific examples for 1-benzoylcyclopropan-1-amine are not prevalent in the literature, the principle has been demonstrated in the synthesis of other complex chiral molecules. nih.gov

Another relevant strategy involves the use of chiral imines or enamines derived from chiral amines. These can undergo diastereoselective cyclopropanation, where the chiral amine moiety acts as the auxiliary.

Table 1: Illustrative Diastereoselectivity in Chiral Auxiliary-Mediated Cyclopropanation of Related Compounds

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Oxazolidinone | α,β-Unsaturated Ester | Simmons-Smith Cyclopropanation | >95:5 |

| (S)-1-Phenylethylamine | Chiral Enamine | Michael-initiated ring closure | 90:10 |

Note: This table is illustrative and based on data for analogous cyclopropanation reactions, not specifically for this compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This typically involves a chiral metal complex or an organocatalyst that creates a chiral environment for the reaction.

For the synthesis of chiral benzoylcyclopropane derivatives, transition metal-catalyzed cyclopropanation is a prominent strategy. For example, a chiral copper or rhodium catalyst could mediate the reaction between a benzoyl-substituted alkene and a diazo compound. The chiral ligands on the metal center would control the enantioselectivity of the cyclopropane ring formation.

Another approach is the catalytic asymmetric ring-opening of cyclopropyl (B3062369) ketones. A chiral Lewis acid, such as a scandium(III) complex with a chiral N,N'-dioxide ligand, has been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles, yielding chiral products with high enantioselectivity. rsc.org While this is a ring-opening reaction, it demonstrates the utility of chiral catalysts in manipulating cyclopropyl ketone structures.

Photocatalysis has also emerged as a powerful tool. Enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones can be achieved through photocatalysis, where a Lewis acid-activated ketone undergoes ring-opening to form a radical anion that reacts with an alkene. nih.gov This highlights a modern approach to stereoselectively functionalize cyclopropyl ketones.

Table 2: Examples of Enantioselectivity in Asymmetric Catalysis for Related Cyclopropane Syntheses

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | Intramolecular Cyclopropanation | Allylic diazoacetate | up to 98% |

| Cu(I)-BOX | Intermolecular Cyclopropanation | Styrene, Ethyl diazoacetate | up to 99% |

| Chiral N,N'-Dioxide-Sc(III) | Asymmetric Ring-Opening | Aryl cyclopropyl ketone | up to 97% |

Note: This table is based on data for analogous reactions and is intended to be illustrative of the potential of these methods.

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by utilizing existing stereocenters in the molecule to influence the stereochemistry of a newly formed stereocenter.

In the context of 1-benzoylcyclopropan-1-amine, a potential diastereoselective route could involve the cyclopropanation of a chiral enamine or imine derived from a benzoyl-containing precursor and a chiral amine. The pre-existing stereocenter on the chiral amine would direct the approach of the cyclopropanating agent.

Tandem reactions have also been developed for the diastereoselective synthesis of aminocyclopropanes. nih.gov For example, the hydroboration of N-tosyl-substituted ynamides can generate β-amino alkenyl boranes, which after transmetalation to zinc, can be added to aldehydes. A subsequent tandem cyclopropanation can afford aminocyclopropyl carbinols with high diastereoselectivity. nih.gov

While the above methods are effective at a laboratory scale for producing small quantities of material for research, their scalability presents several challenges. The use of stoichiometric chiral auxiliaries can be costly and generate significant waste. Catalytic methods are generally more scalable, but the cost and availability of the metal and chiral ligands can be a factor.

For research applications requiring gram-scale quantities, a robust and reproducible synthesis is necessary. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride, a structural analog, was achieved via a Curtius degradation of the corresponding carboxylic acid. This suggests that a similar pathway, starting from 1-benzoylcyclopropane-1-carboxylic acid, could be a viable scalable route for 1-benzoylcyclopropan-1-amine.

Process development for research applications would focus on:

Starting Material Availability: Sourcing or efficiently synthesizing the key precursors.

Reaction Conditions: Optimizing temperature, pressure, and reaction times for safety and efficiency. The use of hazardous reagents like diazo compounds would require careful handling and specialized equipment.

Purification: Developing non-chromatographic purification methods, such as crystallization, to isolate the final product in high purity.

Cost-Effectiveness: Favoring catalytic methods over stoichiometric ones and using readily available reagents.

Continuous flow chemistry is also an emerging area that can improve the scalability and safety of certain reactions, particularly those involving energetic intermediates.

Table 3: Comparison of Synthetic Strategies for Scalability

| Strategy | Advantages for Scalability | Disadvantages for Scalability |

|---|---|---|

| Chiral Auxiliary | High stereoselectivity, well-established | Stoichiometric use of expensive auxiliaries, extra protection/deprotection steps |

| Asymmetric Catalysis | Low catalyst loading, high turnover numbers | High cost of some ligands/metals, sensitivity to impurities |

| Diastereoselective Synthesis | Can be highly efficient if a suitable chiral precursor is available | Limited by the availability of chiral starting materials |

Chemical Reactivity and Mechanistic Investigations of 1 Benzoylcyclopropan 1 Amine Hydrochloride

Reactivity of the Amine Functionality

The primary amine group in 1-Benzoylcyclopropan-1-amine (B13170762) hydrochloride is a key site for chemical transformations. Its nucleophilic character is fundamental to a variety of reactions, although this is tempered by its protonation in the hydrochloride salt form.

Nucleophilic Reactions and Derivatization

The lone pair of electrons on the nitrogen atom of the free amine form of 1-Benzoylcyclopropan-1-amine allows it to act as a nucleophile. This reactivity enables a range of derivatization reactions, primarily through nucleophilic substitution and addition mechanisms.

One of the most common reactions involving primary amines is acylation. libretexts.org For instance, the free amine can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This nucleophilic acyl substitution proceeds through the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. reddit.com

The amine group can also undergo alkylation reactions with alkyl halides. However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. libretexts.org

Furthermore, the amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

A summary of potential nucleophilic reactions of the amine functionality is presented below:

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride | Amide |

| Alkylation | Alkyl halide | Secondary amine |

| Condensation | Aldehyde/Ketone | Imine |

Salt Formation and Stability Studies

1-Benzoylcyclopropan-1-amine is commonly handled as its hydrochloride salt. The formation of this salt occurs through the acid-base reaction between the basic amino group and hydrochloric acid. This conversion is often employed to improve the stability and handling of the compound.

The stability of amine hydrochloride salts is influenced by several factors, including temperature, pH, and humidity. nih.govmdpi.com Generally, the salt form is more stable towards oxidation and decomposition compared to the free base. However, amorphous forms of hydrochloride salts can be less chemically stable than their crystalline counterparts. researchgate.net The pH of the surrounding medium is a critical determinant of the equilibrium between the protonated (salt) and deprotonated (free base) forms. In aqueous solutions, the pH-solubility profile of an amine hydrochloride will show the predominance of the more soluble salt form at lower pH values. nih.gov

Factors affecting the stability of 1-Benzoylcyclopropan-1-amine hydrochloride:

| Factor | Effect on Stability |

| Low pH | Favors the more stable protonated salt form. |

| High Temperature | Can lead to thermal decomposition. |

| High Humidity | May affect the stability of amorphous forms. |

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring in this compound is highly strained, which makes it susceptible to ring-opening reactions. The donor-acceptor nature of the substituents further activates the ring towards certain transformations.

Ring-Opening Reactions and Mechanisms

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, leading to the formation of acyclic products. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents. epfl.ch In donor-acceptor cyclopropanes, the bond between the substituted carbon and one of the adjacent carbons is polarized and weakened, making it the primary site of cleavage.

Acid-Catalyzed Ring Opening: In the presence of Lewis acids, the benzoyl group can be activated, facilitating the cleavage of the cyclopropane ring. acs.orgnih.gov This can lead to the formation of a zwitterionic intermediate that can then be trapped by a nucleophile. uni-regensburg.de For example, Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been shown to proceed under mild conditions. acs.orgnih.gov The reaction of epoxides, which are also strained three-membered rings, with acids provides a mechanistic analogy where the ring is protonated, followed by nucleophilic attack. libretexts.orgopenstax.orgkhanacademy.orgyoutube.commasterorganicchemistry.com

Nucleophile-Initiated Ring Opening: Strong nucleophiles can also induce the ring opening of donor-acceptor cyclopropanes. The nucleophile attacks one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate that is stabilized by the electron-withdrawing group. This is a common reaction pathway for cyclopropanes substituted with two electron-withdrawing groups. researchgate.net

The mechanism of ring-opening can be complex and may involve either distal or proximal bond cleavage relative to the substituents. epfl.ch In the case of alkylidenecyclopropyl ketones reacting with amines, a distal cleavage of the C-C bond of the cyclopropane ring has been proposed. uni-regensburg.de

Cycloaddition Reactions

Donor-acceptor cyclopropanes can act as three-carbon synthons in cycloaddition reactions. These reactions typically proceed through a stepwise mechanism involving the ring-opening of the cyclopropane to form a zwitterionic intermediate, which then reacts with a dipolarophile or a diene. numberanalytics.com

[3+2] Cycloadditions: 1-Benzoylcyclopropan-1-amine, upon activation, could potentially undergo [3+2] cycloaddition reactions with various dipolarophiles such as alkenes, alkynes, and carbonyl compounds. For instance, Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor aminocyclopropanes with electron-deficient alkenes have been explored. epfl.ch

Diels-Alder Type Reactions: While less common, donor-acceptor cyclopropanes can also participate in formal [4+2] cycloaddition reactions, behaving as a C3 component. The reaction of 1-alkoxy-1-amino-1,3-butadienes in Diels-Alder reactions provides an example of how amino groups can activate a system for cycloaddition. nih.gov The reactivity of cyclopropenyl ketones as dienophiles in Diels-Alder reactions has also been demonstrated. nih.gov

Isomerization Pathways of Cyclopropane Derivatives

Cyclopropane derivatives can undergo various isomerization reactions, often driven by the release of ring strain.

Prototropic Isomerization: In the presence of a base, 1-Benzoylcyclopropan-1-amine could potentially undergo isomerization to form an enamine or an imine. masterorganicchemistry.comlibretexts.org This would involve the deprotonation at the α-carbon to the benzoyl group or at the nitrogen atom, followed by rearrangement. The equilibrium between enamine and imine forms is a known phenomenon in related systems. researchgate.net

Ring-Opening Isomerization: Under thermal or catalytic conditions, the cyclopropane ring can open to form an isomeric acyclic compound. For example, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangement reactions in the presence of a Lewis acid. youtube.com

The potential for isomerization adds another layer to the chemical reactivity of this compound, providing pathways to different structural motifs.

Reactivity of the Benzoyl Moiety

The benzoyl group in this compound is a primary site for various chemical modifications, influencing and being influenced by the adjacent cyclopropyl (B3062369) and amine functionalities.

Electrophilic Aromatic Substitution Studies

The benzene (B151609) ring of the benzoyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comchemistrysteps.commsu.edulibretexts.orglibretexts.org The outcome of these reactions is dictated by the electronic effects of the substituents on the aromatic ring. The carbonyl group of the benzoyl moiety is a deactivating group, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophiles. This deactivating nature generally directs incoming electrophiles to the meta-position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoyl Ring

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | meta-nitro substituted product |

| Bromination | Br₂, FeBr₃ | meta-bromo substituted product |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-acyl substituted product |

Note: The predictions in this table are based on the directing effect of the carbonyl group and are subject to the influence of the 1-aminocyclopropyl substituent.

Carbonyl Group Transformations

The carbonyl group (C=O) of the benzoyl moiety is a versatile functional group that can undergo a variety of transformations, most notably reduction reactions. wikipedia.org The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents.

Common methods for carbonyl reduction include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the outcome, particularly in the presence of other reducible functional groups. For instance, milder reagents like NaBH₄ are generally selective for aldehydes and ketones.

Table 2: Potential Carbonyl Reduction Products of 1-Benzoylcyclopropan-1-amine

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | 1-(hydroxy(phenyl)methyl)cyclopropan-1-amine |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(hydroxy(phenyl)methyl)cyclopropan-1-amine |

Further deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. wikipedia.org However, the strongly basic (Wolff-Kishner) or acidic (Clemmensen) conditions of these reactions might affect the stability of the cyclopropane ring and the amine group.

Photochemical Reactivity of 1-Benzoylcyclopropan-1-amine Derivatives

The presence of the benzoyl group, a chromophore, imparts photochemical reactivity to derivatives of 1-Benzoylcyclopropan-1-amine. Upon absorption of light, these molecules can undergo various transformations, including isomerizations.

Photoisomerization Mechanisms

Studies on related cyclopropyl-substituted benzophenones have shown that these compounds can undergo cis-trans isomerization upon irradiation. nih.gov The proposed mechanism involves the formation of an (n, π*) triplet state, which can lead to the fragmentation of the strained cyclopropane bond. This fragmentation can result in a lower energy, open-triplet species that can then reform the cyclopropane ring, leading to isomerization. nih.gov This process provides a pathway for dissipating the triplet energy, which can compete with other photochemical reactions like photoreduction. nih.gov

Influence of Confinement on Photoreactivity (e.g., in zeolites)

The photochemical behavior of molecules can be significantly altered when they are confined within the nano-sized cavities of materials like zeolites. Research on diastereoselective photoisomerization of 2,3-diphenyl-1-benzoylcyclopropane derivatives within zeolites has demonstrated that the confined environment can exert significant control over the reaction pathway.

In isotropic solutions, chiral auxiliaries attached to the benzoyl group have little influence on the stereochemical outcome of the photoisomerization. However, within the constrained environment of a zeolite, these same auxiliaries can induce significant diastereoselectivity. This effect is attributed to the interactions between the substrate, the chiral auxiliary, and the zeolite framework, which can control which C-C bond of the cyclopropane ring cleaves. The nature of the alkali metal ions and the presence of water within the zeolite can also play a crucial role in the chiral induction process.

Exploration of Novel Chemical Transformations

The unique combination of a strained ring and reactive functional groups in this compound opens avenues for the exploration of novel chemical transformations, particularly those involving the cyclopropane ring.

Ring-opening reactions of aminocyclopropanes are a known class of transformations. epfl.chnih.govepfl.ch These reactions can be initiated by electrophiles, leading to the cleavage of a C-C bond in the cyclopropane ring. In the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring opening has been observed to occur at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the σ-withdrawing effect of the ammonium group, which weakens the distal bond. nih.gov

For 1-Benzoylcyclopropan-1-amine, the presence of the benzoyl group could influence the regioselectivity and reactivity of such ring-opening reactions. The exploration of these transformations could lead to the synthesis of novel acyclic or heterocyclic compounds. Furthermore, the development of cycloaddition reactions involving the cyclopropane ring or the benzoyl moiety could provide access to complex molecular architectures. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.netrsc.org

Structural Elucidation and Advanced Characterization Methodologies

X-ray Crystallography of 1-Benzoylcyclopropan-1-amine (B13170762) Hydrochloride and its Derivatives

X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement of a molecule in the solid state. nih.gov It provides unequivocal, high-resolution three-dimensional structural data, which is indispensable for confirming connectivity, and understanding stereochemistry and intermolecular interactions. nih.gov

In the solid state as a hydrochloride salt, the protonated amine group is expected to be a primary site for intermolecular interactions. It would act as a hydrogen bond donor, likely forming strong hydrogen bonds with the chloride counter-ion. Further intermolecular interactions, such as C-H···O hydrogen bonds involving the benzoyl carbonyl group and π-π stacking interactions between the phenyl rings of adjacent molecules, could also play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com These interactions dictate the crystal packing and influence the material's physical properties.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of 1-Benzoylcyclopropan-1-amine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.12 |

| b (Å) | 8.54 |

| c (Å) | 12.33 |

| β (°) | 105.2 |

| Z | 4 |

Note: Data is hypothetical and presented for illustrative purposes based on common values for similar organic hydrochloride salts.

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov For a chiral compound like 1-benzoylcyclopropan-1-amine, crystallizing a single enantiomer allows for its unambiguous assignment as either (R) or (S). This is typically achieved through anomalous dispersion effects, often requiring the presence of a heavier atom in the structure. mdpi.com

Furthermore, crystallographic methods can be employed to assess chiral purity. The crystallization of a racemic or scalemic mixture can sometimes lead to the formation of a conglomerate (a physical mixture of separate enantiopure crystals) or a racemic compound (a crystal containing equal numbers of both enantiomers in the unit cell). In rare cases of spontaneous resolution, the analysis of a single crystal from a batch can confirm its enantiopure nature, thereby indicating the potential for enantiomeric separation by crystallization. rochester.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Advanced NMR methods provide detailed information on connectivity, stereochemistry, and dynamic processes.

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound would exhibit characteristic signals. The protons and carbons of the cyclopropane (B1198618) ring are expected to resonate at unusually high field (low ppm values) due to the ring current effect of the strained three-membered ring. researchgate.netmdpi.com The diastereotopic nature of the cyclopropyl (B3062369) protons would likely result in complex splitting patterns in the ¹H NMR spectrum.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between protons and carbons. The key stereochemical information can be gleaned from the Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. For instance, spatial proximity between a proton on the phenyl ring and a proton on the cyclopropane ring would help define the preferred conformation around the C(ring)-C(O) bond.

For determining enantiomeric purity by NMR, chiral solvating agents or chiral derivatizing agents can be employed. mdpi.com These agents interact with the enantiomers of 1-benzoylcyclopropan-1-amine to form diastereomeric complexes or adducts, which will have distinct NMR signals, allowing for their quantification. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| C=O | - | ~195 |

| Phenyl-C (ipso) | - | ~135 |

| Phenyl-C (o, m, p) | 7.5 - 8.0 | ~128 - 133 |

| Cyclopropyl-C1 | - | ~40 |

| Cyclopropyl-CH₂ | 1.2 - 1.8 | ~15 |

Note: Values are approximate and based on typical chemical shifts for analogous functional groups.

The 1-benzoylcyclopropan-1-amine molecule possesses conformational flexibility, primarily due to rotation around the C(ring)-C(O) and N-C(ring) single bonds, as well as the amide C(O)-N bond which has partial double bond character. The rotation around the amide bond, in particular, can be slow on the NMR timescale, leading to the observation of distinct conformers (rotamers) at room temperature. rsc.orgnih.gov

Variable-temperature (VT) NMR studies can be used to investigate these dynamic processes. By acquiring spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed. rsc.org The temperature at which the signals merge (the coalescence temperature) can be used to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability. nih.gov This phenomenon is well-documented for N-benzoylated compounds, where restricted rotation around the amide bond is a common feature. rsc.org

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Upon ionization, the molecular ion of 1-benzoylcyclopropan-1-amine can undergo fragmentation, and the resulting fragmentation pattern provides valuable structural information. While specific fragmentation data for this compound is not available, plausible pathways can be proposed based on the fragmentation of related structures. libretexts.orgnih.gov

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the cyclopropane ring, leading to the formation of a stable benzoyl cation (m/z 105). This is often a dominant fragment for benzoyl-containing compounds.

Loss of Ammonia: Fragmentation involving the amine group, potentially leading to the loss of NH₃ (17 Da) from the molecular ion.

Cyclopropane Ring Opening/Fragmentation: The strained cyclopropane ring can undergo cleavage. A common fragmentation for cyclopropane itself is the loss of a hydrogen atom to form a [C₃H₅]⁺ ion (m/z 41). docbrown.info More complex rearrangements and fragmentations of the substituted ring would also be expected.

The derivatization of amines and other polar compounds with benzoyl chloride is a known technique to improve their detection in LC-MS. nih.govdaneshyari.comchromatographyonline.com The presence of the benzoyl group in the target molecule inherently provides good ionization efficiency and characteristic fragmentation.

Table 3: Plausible High-Resolution Mass Fragments for [1-Benzoylcyclopropan-1-amine+H]⁺

| Fragment Ion Formula | Calculated m/z | Plausible Origin |

|---|---|---|

| [C₁₀H₁₂NO]⁺ | 162.0913 | [M+H]⁺ |

| [C₇H₅O]⁺ | 105.0335 | Alpha-cleavage (loss of cyclopropylamine (B47189) radical) |

| [C₁₀H₉O]⁺ | 145.0648 | [M+H - NH₃]⁺ |

Note: These are predicted fragmentation pathways and m/z values.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present within a compound. For this compound, these techniques provide characteristic spectral fingerprints corresponding to the vibrations of its specific structural components: the benzoyl group, the cyclopropane ring, and the primary amine hydrochloride.

The analysis of the vibrational spectra is based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light, it absorbs radiation at frequencies that match its natural vibrational modes, leading to an IR absorption spectrum. In Raman spectroscopy, a monochromatic laser excites the molecule, and the scattered light is analyzed. The frequency shifts in the scattered light, known as the Raman shift, correspond to the vibrational frequencies of the molecule.

For this compound, the key functional groups expected to exhibit characteristic vibrational bands are the carbonyl group (C=O) of the benzoyl moiety, the aromatic C-C and C-H bonds of the phenyl ring, the strained C-C bonds of the cyclopropane ring, and the N-H bonds of the primary ammonium (B1175870) group (-NH3+). The presence of the hydrochloride salt significantly influences the vibrational frequencies of the amine group compared to its free base form.

A detailed examination of the IR and Raman spectra allows for the assignment of specific vibrational modes to the observed bands. These assignments are typically based on established group frequency charts and comparison with the spectra of structurally related compounds.

Key Vibrational Modes and Expected Frequencies:

Ammonium (–NH3+) Group: As a primary amine salt, the –NH3+ group gives rise to a broad and intense absorption envelope in the IR spectrum, typically in the 3200 to 2800 cm⁻¹ range, due to N-H stretching vibrations. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Overtone and combination bands are also commonly observed between 2800 and 2000 cm⁻¹. spectroscopyonline.com The N-H bending (scissoring) vibrations for primary amine salts are expected in the 1650 to 1580 cm⁻¹ region. orgchemboulder.com

Carbonyl (C=O) Group: The benzoyl group's carbonyl stretching vibration is a strong and prominent feature in both IR and Raman spectra. For benzoyl compounds, this band is typically observed in the range of 1700 to 1680 cm⁻¹. Conjugation with the phenyl ring slightly lowers this frequency compared to non-conjugated ketones.

Aromatic Ring: The phenyl group exhibits several characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually produce a set of bands in the 1600-1450 cm⁻¹ region.

Cyclopropane Ring: The cyclopropane ring is characterized by high ring strain, which influences its vibrational frequencies. gcsu.edu The C-H stretching vibrations of the ring are expected in the 3100-3000 cm⁻¹ region. The ring's C-C stretching and deformation modes are more complex and can appear at lower frequencies. For instance, the C-C ring stretching in cyclopropane itself is a notable feature in its Raman spectrum. aip.org

The following table summarizes the predicted characteristic vibrational frequencies for the main functional groups of this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretching | Primary Amine Salt (-NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretching | Aromatic (Phenyl) | 3100 - 3000 | Medium |

| C-H Stretching | Cyclopropyl | 3100 - 3000 | Medium |

| C=O Stretching | Benzoyl Ketone | 1700 - 1680 | Strong |

| N-H Bending | Primary Amine Salt (-NH₃⁺) | 1650 - 1580 | Medium |

| C-C Stretching | Aromatic (Phenyl) | 1600 - 1450 | Medium to Strong |

| C-N Stretching | Aliphatic Amine | 1250 - 1020 | Medium to Weak |

This table is generated based on typical vibrational frequencies for the specified functional groups and may not represent experimentally verified data for this compound.

Computational Chemistry and Theoretical Investigations of 1 Benzoylcyclopropan 1 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental characteristics of 1-Benzoylcyclopropan-1-amine (B13170762) hydrochloride at the atomic level. These methods allow for a detailed examination of its electronic landscape and geometric parameters.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-Benzoylcyclopropan-1-amine hydrochloride is characterized by a unique combination of a strained three-membered ring, a conjugated benzoyl group, and an electron-withdrawing protonated amine. The cyclopropane (B1198618) ring's carbon-carbon bonds are not simple sigma bonds but are instead bent, "banana" bonds, resulting from the geometric constraint of the 60° bond angles. This leads to a higher p-character in the C-C bonds and a corresponding increase in the s-character of the C-H bonds. masterorganicchemistry.com

The benzoyl group, with its planar phenyl ring and carbonyl moiety, is a significant electronic feature. The carbonyl group is electron-withdrawing, and its π-system can conjugate with the phenyl ring. The presence of the protonated amine group (-NH3+) introduces a strong inductive electron-withdrawing effect, influencing the electron density distribution across the entire molecule.

Table 1: Calculated Mulliken Atomic Charges

| Atom/Group | Calculated Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.38 |

| Quaternary Cyclopropyl (B3062369) Carbon | +0.15 |

| Nitrogen | -0.95 |

| Phenyl Ring (average C) | -0.10 to +0.05 |

Note: These are illustrative values and would be determined through specific quantum chemical calculations.

Molecular Geometry and Conformational Preferences

The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. It is anticipated that the benzoyl group and the amine hydrochloride will orient themselves to reduce steric clash. The planarity of the benzoyl group will be maintained to allow for resonance stabilization.

Table 2: Key Predicted Bond Lengths and Angles

| Parameter | Predicted Value |

|---|---|

| C-C (cyclopropane) | ~1.51 Å |

| C-C (ring to carbonyl) | ~1.49 Å |

| C=O | ~1.23 Å |

| C-N | ~1.48 Å |

| C-C-C angle (in ring) | 60° |

| C-C-C=O torsion angle | Variable |

Note: These values are typical and would be refined by specific computational modeling.

Cyclopropane Ring Strain Energy Calculations

The cyclopropane ring is inherently strained due to significant angle and torsional strain. masterorganicchemistry.com The internal C-C-C bond angles of 60° are a major deviation from the ideal tetrahedral angle of 109.5°, leading to what is known as angle strain or Baeyer strain. masterorganicchemistry.com Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain. masterorganicchemistry.com

The total strain energy of cyclopropane is approximately 27.5 kcal/mol. masterorganicchemistry.comresearchgate.net This high energy content makes the ring susceptible to opening reactions. The strain energy of this compound can be estimated computationally using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a direct calculation of the strain energy.

Reaction Mechanism Simulations and Transition State Theory

Computational modeling can be employed to simulate the synthetic pathways to this compound and to predict its reactivity. Transition state theory is a fundamental concept in this context, explaining reaction rates by examining the properties of the activated complex. wikipedia.orglibretexts.org

Computational Modeling of Synthetic Steps

A plausible synthetic route to primary cyclopropylamines involves the titanium-mediated reaction of nitriles with Grignard reagents. organic-chemistry.org Computational modeling of this process for the synthesis of this compound would involve several steps:

Reactant and Reagent Modeling: Building accurate models of the starting materials, such as a benzoyl-substituted nitrile and the relevant Grignard and titanium reagents.

Intermediate Identification: Calculating the structures and energies of potential intermediates in the reaction pathway.

Transition State Searching: Locating the transition state structures that connect the reactants, intermediates, and products. This is a critical step as the energy of the transition state determines the reaction rate.

Reaction Coordinate Mapping: Plotting the energy profile of the reaction as it progresses from reactants to products, passing through the transition state.

Theoretical Prediction of Reactivity Pathways

The high ring strain of the cyclopropane moiety in this compound suggests that ring-opening reactions are likely reactivity pathways. researchgate.net Theoretical calculations can predict the feasibility of different ring-opening mechanisms, such as those initiated by nucleophilic attack or thermal rearrangement.

Computational studies on the ring-opening of the cyclopropyl radical and cation have shown that the nature of the substituent and the reaction conditions play a crucial role in determining the pathway. researchgate.net For this compound, the electron-withdrawing benzoyl and ammonium (B1175870) groups would influence the stability of any charged or radical intermediates formed during a ring-opening process. Theoretical calculations can map out the potential energy surfaces for these transformations, identifying the most energetically favorable routes and the structures of the resulting products. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. An MD simulation calculates the trajectory of individual atoms based on a given force field, providing a dynamic view of molecular behavior. For this compound, such simulations would offer significant insights into its structural flexibility and interactions. However, specific MD studies for this compound are not available in the current body of scientific literature.

Conformational Dynamics in Solution

This subsection would typically detail the results of MD simulations aimed at exploring the range of shapes, or conformations, that this compound can adopt in a solvent. Key parameters such as dihedral angles between the benzoyl group and the cyclopropane ring, as well as the orientation of the amine group, would be monitored. The goal is to identify the most stable (lowest energy) conformations and the energy barriers for transitioning between them. This information is crucial for understanding how the molecule's shape influences its reactivity and potential biological activity. At present, there is no published data detailing the conformational dynamics of this specific compound.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for identifying potential biological targets and understanding the mechanism of action. While the molecular structure of this compound makes it a candidate for such studies, no specific molecular docking research targeting this compound has been published.

Prediction of Potential Biological Target Interactions (e.g., protein-ligand binding)

In a typical study, the structure of this compound would be computationally screened against libraries of known protein structures to identify potential binding partners. The results of such a screening would be presented as a list of proteins for which the molecule shows a high binding affinity. This analysis helps to form hypotheses about the compound's potential pharmacological effects. As of now, the potential biological targets for this compound have not been reported in the literature based on computational screening.

Understanding Binding Modes and Affinities

Once a potential protein target is identified, docking simulations provide a detailed, 3D model of the ligand-receptor complex. This model illuminates the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the binding. The simulation also calculates a "docking score," which is an estimate of the binding affinity. This information is invaluable for designing more potent and selective derivatives. Research detailing the binding modes and affinities for this compound with any specific biological target is currently unavailable.

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predictions are extremely useful for interpreting experimental data and confirming a molecule's structure. However, dedicated computational studies predicting the spectroscopic properties of this compound have not been published. A hypothetical table of predicted NMR shifts is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

This table is for illustrative purposes only and is not based on published experimental or computational data. It demonstrates how predicted spectroscopic values would typically be presented.

| Property | Predicted Value |

| 1H NMR Chemical Shift (ppm) | |

| Aromatic Protons (ortho) | 7.8 - 8.0 |

| Aromatic Protons (meta) | 7.5 - 7.7 |

| Aromatic Protons (para) | 7.6 - 7.8 |

| Cyclopropane Protons (CH2) | 1.2 - 1.6 |

| Amine Protons (NH3+) | 9.0 - 9.5 |

| 13C NMR Chemical Shift (ppm) | |

| Carbonyl Carbon (C=O) | ~195 |

| Quaternary Cyclopropane Carbon | ~40 |

| Methylene (B1212753) Cyclopropane Carbons | ~15 |

| Aromatic Carbons | 128 - 135 |

| Key IR Frequencies (cm-1) | |

| N-H Stretch (Ammonium) | 3000 - 3200 |

| C=O Stretch (Ketone) | 1670 - 1690 |

| C-N Stretch | 1100 - 1200 |

Structure Activity Relationship Sar Studies of 1 Benzoylcyclopropan 1 Amine Hydrochloride Analogues

Design Principles for Novel Analogues and Derivatives

The design of novel analogues of 1-benzoylcyclopropan-1-amine (B13170762) hydrochloride is guided by established principles of medicinal chemistry, focusing on rational drug design to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement, conformational restriction, and scaffold hopping.

Bioisosteric replacement is a fundamental tactic where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's biological profile. nih.govnbinno.comingentaconnect.com For instance, the hydrogen atoms on the benzoyl ring could be substituted with fluorine atoms. This modification, a common tactic in drug design, can alter electronic properties and metabolic stability without significantly changing the molecule's size. nih.gov

Conformational restriction is another key principle, and the cyclopropane (B1198618) ring in the parent molecule already provides a degree of rigidity. nbinno.com Further modifications can be designed to lock the molecule into a specific conformation that is presumed to be the active one for binding to a biological target. This can lead to increased potency and selectivity.

Scaffold hopping involves replacing the central cyclopropane ring with other small, constrained ring systems to explore new chemical space while retaining the key pharmacophoric elements. This approach can lead to the discovery of novel intellectual property and compounds with improved properties.

The design process often employs computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, to predict how structural changes will affect biological activity before synthesis is undertaken. estranky.sk

Synthetic Strategies for Analogous Compounds

The synthesis of analogues of 1-benzoylcyclopropan-1-amine hydrochloride requires versatile and efficient chemical methods to introduce diversity at the benzoyl, cyclopropane, and amine moieties. A variety of synthetic strategies have been developed for the preparation of functionalized cyclopropylamines.

One common approach to synthesizing the core cyclopropylamine (B47189) structure is through the Curtius rearrangement of cyclopropanecarboxylic acid derivatives. This method allows for the stereospecific introduction of the amine group. An alternative is the Kulinkovich reaction , which can be applied to amides and nitriles to form the cyclopropylamine ring system. estranky.sk

For the diversification of the benzoyl group, standard acylation reactions of the primary amine with a variety of substituted benzoyl chlorides or carboxylic acids (using coupling reagents) are employed. This allows for the systematic exploration of the effects of different substituents on the aromatic ring.

Modifications of the cyclopropane ring are more challenging and often require de novo synthesis of the ring system. Strategies for creating substituted cyclopropanes include the Simmons-Smith reaction or metal-catalyzed reactions of diazo compounds with alkenes. estranky.sk For instance, the synthesis of trans-2-substituted-cyclopropylamines can be achieved from readily available α-chloroaldehydes. researchgate.net

The amine functionality can be varied through several methods. Primary amines can be converted to secondary or tertiary amines via reductive amination or direct alkylation. Furthermore, the amine can be incorporated into heterocyclic systems.

A general synthetic scheme for accessing analogues of 1-benzoylcyclopropan-1-amine is outlined below:

| Step | Reaction | Description |

| 1 | Cyclopropanation | Formation of a substituted cyclopropanecarboxylic acid from an appropriate alkene precursor. |

| 2 | Amine Formation | Conversion of the carboxylic acid to the primary amine via a Curtius, Hofmann, or Schmidt rearrangement. |

| 3 | Benzoylation | Acylation of the cyclopropylamine with a substituted benzoyl chloride or carboxylic acid. |

| 4 | Amine Modification (Optional) | Further functionalization of the amine group, such as alkylation or incorporation into a heterocycle. |

Correlation between Structural Modifications and Biological Activity Profiles (mechanistic insights, not clinical data)

The biological activity of this compound analogues is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. SAR studies aim to decipher these relationships to guide the design of more effective compounds.

Impact of Benzoyl Substituents

The nature and position of substituents on the benzoyl ring can significantly influence the biological activity. The benzoyl moiety is often involved in crucial binding interactions with the target protein, such as pi-stacking or hydrogen bonding.

Systematic variation of substituents allows for the probing of the steric and electronic requirements of the binding pocket. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) at different positions (ortho, meta, para) can modulate the electronic distribution of the ring and its interaction with the target.

Studies on related N-benzoylpyrazole derivatives have shown that ortho-substituents on the benzoyl ring can have a significant impact on inhibitory activity. nih.gov Similarly, in a series of benzoyl piperazine (B1678402) amides, the substitution pattern on the benzoyl ring was found to be a key determinant of their tyrosinase inhibitory activity. nih.gov

| Substituent Type | Position | General Effect on Activity (Hypothetical) | Rationale |

| Electron-withdrawing | Para | Increased | May enhance hydrogen bonding or dipole interactions. |

| Electron-donating | Meta | Decreased | Could introduce unfavorable steric or electronic interactions. |

| Bulky group | Ortho | Decreased | Potential for steric hindrance with the binding site. |

Influence of Cyclopropane Ring Modifications

The cyclopropane ring serves as a rigid scaffold, and its modification can have profound effects on biological activity by altering the spatial orientation of the pharmacophoric groups. nbinno.com The unique electronic nature of the cyclopropane ring can also contribute to binding interactions. ingentaconnect.com

Introducing substituents on the cyclopropane ring can probe for additional binding pockets or steric constraints within the target's active site. The stereochemistry of these substituents is often crucial, as demonstrated in studies of cyclopropyl-epothilones, where the configuration of the cyclopropane moiety was tightly linked to biological activity. nih.gov

Replacing the cyclopropane ring with other small rings, such as cyclobutane (B1203170) or aziridine, can help to understand the importance of the ring size and strain for activity. Such modifications can fine-tune the conformational properties of the molecule, potentially leading to enhanced potency. researchgate.net

| Modification | Expected Impact on Conformation | Potential Effect on Activity |

| Introduction of a methyl group | Increased steric bulk | Could enhance or decrease activity depending on the fit in the binding pocket. |

| Replacement with a cyclobutane ring | Altered bond angles and ring pucker | May lead to a different binding mode and altered activity. |

| Introduction of a double bond (cyclopropene) | Increased rigidity and altered electronics | Could significantly change the interaction with the target. |

Role of Amine Functionality Variations

The amine group in this compound is a key functional group, often involved in salt bridge formation or hydrogen bonding with the biological target. nih.gov Its basicity and nucleophilicity are important for these interactions.

Modification of the primary amine to a secondary or tertiary amine can alter its hydrogen bonding capacity and basicity, which in turn can affect binding affinity. Incorporating the nitrogen atom into a heterocyclic ring system, such as a piperidine (B6355638) or morpholine, can introduce new interaction possibilities and alter the molecule's physicochemical properties.

The impact of modifying the amine functionality is highly dependent on the specific biological target. For instance, in some cases, a primary amine might be essential for a specific hydrogen bond network, while in others, a more sterically hindered tertiary amine might be better tolerated or even lead to improved selectivity.

| Amine Modification | Change in Properties | Potential Biological Consequence |

| Methylation (to secondary amine) | Decreased H-bond donor capacity, increased lipophilicity | May alter binding mode and improve membrane permeability. |

| Acetylation (to amide) | Loss of basicity, introduction of H-bond acceptor | Likely to significantly change or abolish activity if basicity is crucial. |

| Incorporation into a pyrrolidine (B122466) ring | Conformational restriction, increased steric bulk | Could enhance selectivity by favoring a specific binding conformation. |

Pharmacophore Development and Lead Compound Identification

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. dovepress.com For analogues of this compound, a pharmacophore model would typically include features such as an aromatic ring (from the benzoyl group), a hydrogen bond donor/acceptor (from the amine and carbonyl groups), and hydrophobic features (from the cyclopropane ring).

By aligning a series of active and inactive analogues, a common pharmacophore hypothesis can be generated. This model can then be used for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

The development of a robust pharmacophore model relies on high-quality SAR data. The insights gained from the structural modifications discussed in the previous sections are crucial for defining the key features of the pharmacophore. For example, if para-substitution on the benzoyl ring consistently leads to higher activity, this region of the pharmacophore can be defined with greater precision.

Once a pharmacophore model is validated, it becomes a powerful tool for lead compound identification. Hits from virtual screening can be synthesized and tested, and the results can be used to further refine the pharmacophore model in an iterative process. This cycle of design, synthesis, and testing is central to modern drug discovery and is essential for the optimization of lead compounds derived from the 1-benzoylcyclopropan-1-amine scaffold.

Exploration of Biological Activities and Molecular Mechanisms Target Focused Research

Investigation of Enzyme Inhibition Profiles (e.g., specific enzyme families)

Cyclopropylamine (B47189) derivatives are well-documented as mechanism-based inhibitors of several enzyme families, primarily those involving flavin-adenine dinucleotide (FAD) cofactors. The strained three-membered ring of the cyclopropylamine moiety is key to its inhibitory action.

Monoamine Oxidases (MAO): The most prominent enzymatic targets for cyclopropylamine-containing molecules are monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are crucial in the metabolism of neurotransmitters. Cyclopropylamines can act as irreversible inhibitors of both MAO-A and MAO-B. For instance, certain cis-N-benzyl-2-methoxycyclopropylamine derivatives have shown potent, irreversible, and selective inhibition of MAO-B.

Lysine-Specific Demethylase 1 (LSD1): LSD1, a flavin-dependent enzyme involved in histone demethylation, is another significant target for cyclopropylamine analogs. The inhibition of LSD1 is a promising strategy in oncology. Numerous cyclopropylamine derivatives have been designed and synthesized as potent and selective LSD1 inhibitors, some of which have entered clinical trials. These inhibitors act covalently, targeting the FAD cofactor of the enzyme.

Cytochrome P450 (CYP) Enzymes: Cyclopropylamines can also act as suicide inhibitors of cytochrome P450 enzymes. The mechanism involves the oxidation of the cyclopropylamine nitrogen, leading to the opening of the cyclopropyl (B3062369) ring and the formation of a reactive intermediate that covalently binds to the enzyme, causing inactivation.

Other Enzymes: The cyclopropylamine scaffold has been incorporated into molecules targeting other enzymes as well. For example, derivatives of squalene (B77637) containing a cyclopropylamine group have been shown to inhibit squalene mono-oxygenase and 2,3-oxidosqualene (B107256) cyclase, enzymes involved in cholesterol biosynthesis.

| Enzyme Family | Specific Enzyme(s) | Type of Inhibition | Key Structural Moiety |

| Monoamine Oxidases | MAO-A, MAO-B | Irreversible, Mechanism-based | Cyclopropylamine |

| Histone Demethylases | LSD1 (KDM1A) | Covalent, Mechanism-based | Cyclopropylamine |

| Cytochrome P450 | Various isoforms | Suicide inhibition | Cyclopropylamine |

| Cholesterol Biosynthesis Enzymes | Squalene mono-oxygenase, 2,3-oxidosqualene cyclase | Competitive | Cyclopropylamine derivative of squalene |

Receptor Binding and Modulation Studies (e.g., adrenergic receptors, neurological targets)

The structural components of 1-benzoylcyclopropan-1-amine (B13170762) hydrochloride suggest potential interactions with various neurological receptors.

Opioid Receptors: The cyclopropyl moiety is a key feature in some potent opioid receptor ligands. For example, cyclopropylfentanyl, a fentanyl analog, displays high affinity for the µ-opioid receptor. The rigid cyclopropyl group can influence the conformation of the molecule, leading to favorable interactions with the receptor's binding pocket.

Adrenergic Receptors: While direct studies on benzoylcyclopropane derivatives are scarce, the phenethylamine (B48288) backbone, which is structurally related to the benzoyl and amine groups, is the core structure for many adrenergic receptor agonists and antagonists. Catecholamines, the endogenous ligands for adrenergic receptors, bind to these receptors through interactions involving their amine and aromatic hydroxyl groups. It is plausible that benzoylcyclopropane derivatives could exhibit some affinity for adrenergic receptors, although the nature of this interaction (agonist or antagonist) would depend on the specific substitutions and stereochemistry.

Other Neurological Targets: The broad structural similarities to known psychoactive compounds suggest that derivatives could interact with a range of other neurological targets, such as serotonin (B10506) and dopamine (B1211576) receptors. However, specific binding profiles would need to be determined experimentally.

| Receptor Family | Specific Receptor(s) | Potential Interaction | Key Structural Moiety |

| Opioid Receptors | µ-opioid receptor | Agonism/Antagonism | Cyclopropylamine |

| Adrenergic Receptors | α and β subtypes | Agonism/Antagonism | Benzoyl and amine groups |

| Serotonin Receptors | Various subtypes | Modulation | General structure |

| Dopamine Receptors | Various subtypes | Modulation | General structure |

Cellular Pathway Modulation at a Mechanistic Level

Based on the known enzyme and receptor targets of related compounds, 1-benzoylcyclopropan-1-amine hydrochloride analogs could modulate several cellular signaling pathways.

Inhibition of MAO or LSD1 can have profound effects on cellular signaling. MAO inhibition leads to an increase in the levels of monoamine neurotransmitters, thereby modulating downstream signaling cascades in the central nervous system. LSD1 inhibition affects gene expression by altering histone methylation patterns, which can impact cell proliferation, differentiation, and apoptosis pathways.

Modulation of neurological receptors, such as opioid or adrenergic receptors, would directly impact well-established signaling pathways. For example, activation of µ-opioid receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Similarly, interaction with adrenergic receptors would trigger G-protein-coupled receptor (GPCR) signaling cascades, affecting downstream effectors like adenylyl cyclase and phospholipase C.

Interaction with Biomembranes and Lipids (if applicable to mechanism of action)

The lipophilic nature of the benzoyl group and the cyclopropane (B1198618) ring suggests that this compound could interact with biomembranes. The degree of this interaction would be influenced by the protonation state of the amine group.

Cyclopropane fatty acids, which are found in the cell membranes of some bacteria, are known to affect membrane fluidity. The rigid cyclopropyl group can alter the packing of lipid acyl chains. While 1-benzoylcyclopropan-1-amine is not a fatty acid, its cyclopropyl group could potentially intercalate into the hydrophobic core of the lipid bilayer, locally altering membrane properties.

Furthermore, many pharmacologically active molecules exert their effects, at least in part, by partitioning into the lipid bilayer and altering its physical properties, which can in turn modulate the function of membrane-embedded proteins such as receptors and enzymes.

Antimicrobial Activity Studies (focus on mechanism, not efficacy)

Amide derivatives containing a cyclopropane ring have been synthesized and shown to possess antimicrobial activity. The proposed mechanism of action for their antifungal activity is the inhibition of sterol 14-α demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

The antibacterial mechanism of such compounds may involve the inhibition of other essential enzymes or the disruption of the bacterial cell membrane. For instance, some amphiphilic amine derivatives have been shown to interact with and disrupt the integrity of the bacterial cell wall and membrane.

Antioxidant Activity Investigations and Mechanisms

The potential for antioxidant activity in compounds containing an amine adjacent to an aromatic ring exists. N-cyclopropylaniline derivatives, for example, can undergo single-electron oxidation, which suggests a capacity for radical scavenging. The mechanism would likely involve the donation of an electron from the nitrogen atom to neutralize a free radical. The presence of the benzoyl group could influence the redox potential of the amine.

While the benzoyl group itself is not a classic antioxidant moiety, hydroxylation of the benzene (B151609) ring in vivo could produce phenolic derivatives. Phenolic compounds are well-known antioxidants that can scavenge free radicals through hydrogen atom transfer from their hydroxyl groups.

Anti-inflammatory Activity and Cyclooxygenase Inhibition Research

While direct evidence is lacking for this compound, structurally related compounds have shown anti-inflammatory properties. For example, certain 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone (B42830) hydrochlorides have demonstrated significant anti-inflammatory and analgesic action.

A primary mechanism for the action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. jpp.krakow.pl These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. It is plausible that benzoylcyclopropane derivatives could fit into the hydrophobic channel of the COX active site and inhibit its function. The specific interactions would determine the potency and selectivity for COX-1 versus COX-2.

Advanced Analytical Methodologies for Research of 1 Benzoylcyclopropan 1 Amine Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 1-Benzoylcyclopropan-1-amine (B13170762) hydrochloride, providing powerful means for both purity assessment and the isolation of specific isomers.

Due to the presence of a chiral center at the C1 position of the cyclopropane (B1198618) ring, 1-Benzoylcyclopropan-1-amine hydrochloride can exist as a pair of enantiomers. These stereoisomers may exhibit different biological activities, making their separation and quantification essential. humanjournals.com Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing enantiomeric purity. humanjournals.comamericanpharmaceuticalreview.com

The direct method of chiral separation involves the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of chiral amines and related compounds. researchgate.net Method development for the enantiomeric separation of this compound would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.comnih.gov

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) | Cyclofructan-based |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (85:15, v/v) | Acetonitrile:Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Column Temperature | 25°C | 30°C | 20°C |

| Detection | UV at 254 nm | UV at 230 nm | UV at 254 nm |

For in-depth mechanistic studies, it is often necessary to isolate individual enantiomers of this compound. Preparative chromatography is the technique used to scale up an analytical separation to isolate and purify larger quantities of a specific compound or isomer. sigmaaldrich.com

An analytical chiral HPLC method with proven separation capabilities is adapted for preparative scale. This scale-up process involves increasing the column diameter and particle size of the stationary phase to accommodate higher sample loads. The mobile phase composition is maintained, but the flow rate is significantly increased. The goal is to maximize throughput while maintaining the resolution achieved at the analytical scale. Fractions corresponding to each separated enantiomer are collected, and the solvent is subsequently removed to yield the isolated, purified isomer. nih.gov

Table 2: Comparison of Analytical vs. Preparative Chromatography Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column I.D. | 2.1 - 4.6 mm | > 20 mm |

| Particle Size | 1.7 - 5 µm | 5 - 20 µm |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Flow Rate | 0.2 - 1.5 mL/min | > 20 mL/min |

| Objective | Quantification & Identification | Isolation & Purification |

Spectrometric Methods for Quantitative Research Analysis

Spectrometric methods are employed for the quantitative analysis of this compound, relying on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectrophotometry: This technique is a straightforward and cost-effective method for quantification. The benzoyl group in the molecule contains a chromophore that absorbs light in the ultraviolet region. A quantitative method can be developed by creating a calibration curve that plots absorbance versus known concentrations of the compound. Beer's law is applied to determine the concentration of unknown samples based on their absorbance at a specific wavelength (λmax). researchgate.net